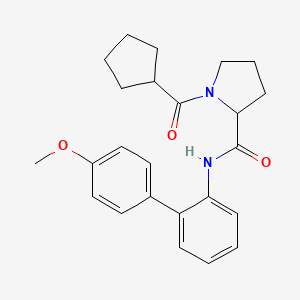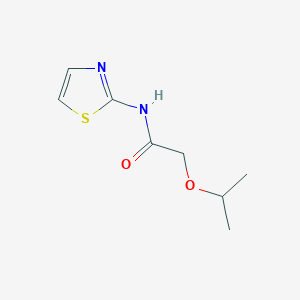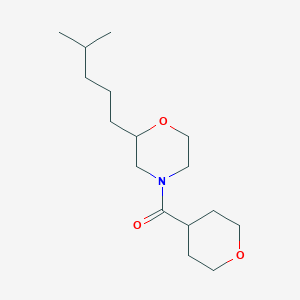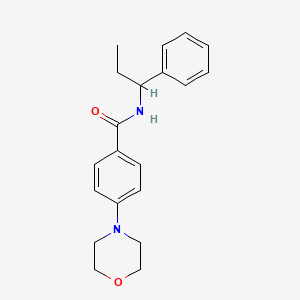
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as CPP-115, is a prodrug of vigabatrin, an antiepileptic drug. CPP-115 has gained attention in recent years due to its potential therapeutic applications beyond epilepsy treatment.
Mecanismo De Acción
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is a selective and irreversible inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission. This can result in a reduction of symptoms in various neurological disorders, including addiction, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT inhibition. However, 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has some limitations, including its irreversible inhibition of GABA-AT, which can lead to long-lasting effects on GABA levels in the brain.
Direcciones Futuras
There are several future directions for 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide research, including its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide for therapeutic use. Finally, research is needed to determine the long-term effects of 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide on GABA levels in the brain and its potential for addiction or dependence.
Métodos De Síntesis
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide can be synthesized through a multi-step process that involves the reaction of vigabatrin with cyclopentanone and 4'-methoxy-2-biphenylcarboxylic acid chloride. The resulting product is then purified through crystallization and recrystallization methods.
Aplicaciones Científicas De Investigación
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain, which can help reduce the symptoms of these disorders.
Propiedades
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-29-19-14-12-17(13-15-19)20-9-4-5-10-21(20)25-23(27)22-11-6-16-26(22)24(28)18-7-2-3-8-18/h4-5,9-10,12-15,18,22H,2-3,6-8,11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENDKSOSKHYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6068203.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6068222.png)

![4-{[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B6068237.png)


![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6068257.png)
![[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)

![1-benzyl-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068267.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![methyl 4-(2-amino-3-cyano-8-hydroxy-5,6-dihydrobenzo[h]quinolin-4-yl)-1H-pyrazole-3-carboxylate](/img/structure/B6068284.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)